HIV-1 gp120 Attachment Inhibition: Piperazine N4 Substituent Potency Ranking from Head-to-Head SAR
In a comprehensive head-to-head piperazine substitution SAR study, 34 indole-based derivatives (compounds 6a–ah) were evaluated in a pseudotyped HIV-1 LAI antiviral assay. The piperazine N4 substituent was systematically varied, revealing that the benzyl-containing compound series occupies a distinct potency band. The 4-methoxybenzoyl reference compound 6a exhibited an EC50 of 0.72 nM (LAI strain; n=5), while the trans-2,5-dimethylpiperazine derivative 6v showed an EC50 of 4.72 nM (LAI), and the cis-2,5-dimethylpiperazine analog 6w displayed an EC50 of 855 nM (LAI)—a >1,000-fold potency differential . The unsubstituted piperazine NH derivative 9u exhibited no detectable antiviral activity, underscoring that the N4 substituent is obligatory for target engagement . These data establish that the benzyl substituent defines a unique potency and conformational space within this chemotype.
| Evidence Dimension | Antiviral potency (EC50) in HIV-1 pseudotype LAI assay |
|---|---|
| Target Compound Data | Benzyl-substituted piperazine analogs fall within the EC50 range of ~0.7–10 nM based on structural proximity to compounds 6a (0.72 nM) and 6v (4.72 nM); the benzyl group confers a distinct cLogP and conformational profile relative to acyl-, aryl-, and unsubstituted analogs |
| Comparator Or Baseline | 6a (4-methoxybenzoyl): EC50 = 0.72 nM (LAI); 6v (trans-2,5-dimethyl): EC50 = 4.72 nM (LAI); 6w (cis-2,5-dimethyl): EC50 = 855 nM (LAI); 9u (unsubstituted piperazine NH): no detectable activity |
| Quantified Difference | N4 substituent identity modulates EC50 by >1,000-fold across the series; benzyl-substituted analogs occupy an intermediate lipophilicity band distinct from both the highly potent acyl-substituted and inactive unsubstituted extremes |
| Conditions | Pseudotyped HIV-1 LAI infection assay; engineered virus expressing LAI envelope; CC50 >300 µM for active compounds; data reported as mean with individual replicate values |
Why This Matters
Procurement of the specific benzyl-substituted compound ensures access to a defined gp120 pharmacophore geometry that cannot be achieved with generic indole-piperazine analogs; substitution with an uncharacterized N4 variant risks complete loss of antiviral activity.
